molecular formula C7H6IN3O2 B14223958 ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate CAS No. 827316-46-1

ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate

Cat. No.: B14223958
CAS No.: 827316-46-1
M. Wt: 291.05 g/mol
InChI Key: YBZQHBIAHWNULA-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with cyano, iodo, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by transition metals or other catalysts to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and iodo groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-iodo-1H-pyrazole-5-carboxylate
  • 3-Iodo-1H-pyrazole
  • 4-Cyanopyrazole

Uniqueness

Ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both cyano and iodo groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

827316-46-1

Molecular Formula

C7H6IN3O2

Molecular Weight

291.05 g/mol

IUPAC Name

ethyl 4-cyano-3-iodopyrazole-1-carboxylate

InChI

InChI=1S/C7H6IN3O2/c1-2-13-7(12)11-4-5(3-9)6(8)10-11/h4H,2H2,1H3

InChI Key

YBZQHBIAHWNULA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C(=N1)I)C#N

Origin of Product

United States

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